Fasnall benzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

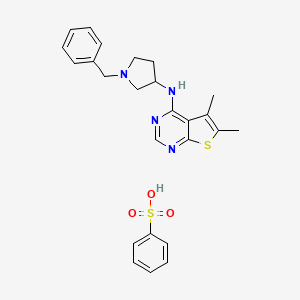

benzenesulfonic acid;N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4S.C6H6O3S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15;7-10(8,9)6-4-2-1-3-5-6/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22);1-5H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKWHGQIUKBXKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C.C1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fasnall Benzenesulfonate: A Mitochondrial Complex I Inhibitor with Potent Anti-Cancer Activity

An In-depth Technical Guide on the Mechanism of Action in Cancer Cells

Executive Summary

Fasnall benzenesulfonate (B1194179), initially investigated as a Fatty Acid Synthase (FASN) inhibitor, has been redefined by recent research as a potent inhibitor of mitochondrial respiratory Complex I. This updated mechanism of action fundamentally clarifies its anti-neoplastic properties. In cancer cells, Fasnall disrupts cellular metabolism by inducing an accumulation of NADH and a subsequent depletion of metabolites within the tricarboxylic acid (TCA) cycle. This metabolic crisis ultimately triggers apoptotic cell death. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to Fasnall's activity in cancer cells, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Mitochondrial Complex I Inhibition

Contrary to its initial classification, Fasnall's primary anti-cancer activity does not stem from the direct inhibition of FASN. Instead, it functions as a ubiquinone-dependent respiratory Complex I inhibitor.[1] This inhibition leads to a cascade of metabolic perturbations that mimic the effects of FASN inhibition.

The central consequences of Complex I inhibition by Fasnall include:

-

NADH Accumulation: Inhibition of Complex I blocks the oxidation of NADH to NAD+, leading to an increased NADH/NAD+ ratio.

-

TCA Cycle Depletion: The elevated NADH levels allosterically inhibit key enzymes of the TCA cycle, resulting in a significant decrease in the intracellular concentrations of TCA cycle intermediates.[1]

-

Impaired Oxidative Phosphorylation: As a critical component of the electron transport chain, the inhibition of Complex I impairs oxidative phosphorylation, reducing the cell's capacity for ATP production through this pathway.

This updated understanding distinguishes Fasnall from true FASN inhibitors, which are characterized by the accumulation of malonate and succinate. Fasnall treatment, conversely, leads to a dose-dependent depletion of succinate, succinyl-CoA, malonyl-CoA, and acetyl-CoA.[1]

Induction of Apoptosis

A primary outcome of Fasnall treatment in cancer cells is the induction of programmed cell death, or apoptosis. This is evidenced by the activation of key executioner caspases and changes in cell membrane composition.

-

Caspase Activation: Fasnall treatment leads to a significant increase in the activity of caspase-3 and caspase-7, key proteases that execute the apoptotic program.[2]

-

Ceramide Accumulation: Global lipidomics studies have revealed that Fasnall causes a sharp increase in the levels of ceramides (B1148491) and diacylglycerols.[2][3] Ceramides are pro-apoptotic lipids that can induce apoptosis through various signaling pathways.

-

Phosphatidylserine (B164497) Externalization: The presence of phosphatidylserine on the outer leaflet of the plasma membrane, a hallmark of apoptosis, has been confirmed in Fasnall-treated cells using fluorescently labeled annexin (B1180172) V.[2]

Effects on Cell Proliferation and Cell Cycle

Fasnall effectively inhibits the proliferation of a range of cancer cell lines, a consequence of the metabolic crisis and subsequent apoptosis it induces.[1][2] Notably, its anti-proliferative effects are maintained even in the presence of serum lipids, which can rescue cells from the effects of true FASN inhibitors.[1]

While a detailed cell cycle arrest profile for Fasnall is not extensively documented, treatment of BT474 breast cancer cells resulted in an increase in the Sub-2N cell population, which is indicative of apoptotic cells with fragmented DNA, rather than a specific cell cycle phase arrest.[2] Other studies on different benzenesulfonate scaffolds have shown an ability to induce G2/M arrest, suggesting that effects on the cell cycle may be compound-specific.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Fasnall benzenesulfonate in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| FASN Inhibition (IC50) | HepG2 | 147 nM (acetate incorporation) | [4] |

| HepG2 | 213 nM (glucose incorporation) | [4] | |

| Cell Proliferation | BT-474 | Significant inhibition at 50 µM | [2] |

| SKBR3 | Significant inhibition at 50 µM | [2] | |

| MCF7 | Significant inhibition at 50 µM | [2] | |

| MDA-MB-468 | Significant inhibition at 50 µM | [2] | |

| Apoptosis | BT-474 | 2- to 10-fold increase in caspase-3/-7 activity vs. MCF10A | [2] |

| SKBR3 | 2- to 10-fold increase in caspase-3/-7 activity vs. MCF10A | [2] |

Table 1: In Vitro Efficacy of this compound

| Metabolite | Change upon Fasnall Treatment | Reference |

| Succinate | Depleted | [1] |

| Succinyl-CoA | Depleted | [1] |

| Malonyl-CoA | Depleted | [1] |

| Acetyl-CoA | Depleted | [1] |

| Ceramides | Sharply Increased | [2][3] |

| Diacylglycerols | Sharply Increased | [2][3] |

Table 2: Key Metabolite Changes Induced by Fasnall in Cancer Cells

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the Fasnall dilutions or vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caspase-3/-7 Activity Assay

-

Cell Lysis: After treatment with Fasnall, lyse the cells using a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and a non-ionic detergent like Triton X-100).

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.

-

Assay Reaction: In a 96-well plate, combine a standardized amount of protein lysate with a caspase-3/-7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like (DEVD)2-r110).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

-

Signal Detection: Measure the absorbance at 405 nm for the pNA substrate or the fluorescence at the appropriate excitation/emission wavelengths for the fluorogenic substrate.

-

Data Analysis: Calculate the caspase activity relative to the protein concentration and normalize to the vehicle-treated control.

LC-MS/MS for Metabolomics

-

Metabolite Extraction: After Fasnall treatment, rapidly quench the cellular metabolism by washing the cells with ice-cold saline. Extract the metabolites using a cold solvent mixture, typically 80% methanol.

-

Sample Preparation: Centrifuge the extracts to pellet cellular debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

LC Separation: Reconstitute the dried metabolites in a suitable solvent and inject them into a liquid chromatography system. Separate the metabolites using a HILIC or reversed-phase column with an appropriate gradient of mobile phases.

-

MS/MS Analysis: Eluted metabolites are introduced into a tandem mass spectrometer. The instrument is operated in both positive and negative ion modes to detect a wide range of metabolites. Data is acquired in full scan mode and/or targeted MS/MS mode for specific metabolites.

-

Data Processing: Process the raw data using specialized software to identify and quantify the metabolites based on their mass-to-charge ratio (m/z) and retention time.

Visualization of Experimental and Logical Workflows

Conclusion and Future Directions

The reclassification of this compound as a mitochondrial Complex I inhibitor provides a more accurate framework for understanding its potent anti-cancer effects. Its ability to induce a profound metabolic crisis leading to apoptosis in cancer cells, even in lipid-replete conditions, highlights its therapeutic potential. Future research should focus on elucidating the full spectrum of its downstream signaling effects, exploring potential synergistic combinations with other anti-cancer agents, and further investigating its in vivo efficacy and safety profile in a wider range of cancer models. The distinct mechanism of action of Fasnall compared to true FASN inhibitors underscores the importance of thorough target validation in drug discovery.

References

- 1. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2(+) Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fasnall Benzenesulfonate

Fasnall benzenesulfonate (B1194179) is a chemical compound investigated for its potent anti-tumor activities.[1][2][3] Initially identified as a selective inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids that is often upregulated in cancer cells, recent research has also characterized it as a respiratory Complex I inhibitor.[3][4][5][6] This dual activity has significant implications for its therapeutic potential and mechanism of action in cancer metabolism. This guide provides a comprehensive overview of Fasnall benzenesulfonate, including its chemical properties, biological activities, and the experimental methodologies used to characterize it.

Chemical and Physical Properties

This compound is the benzenesulfonate salt form of Fasnall.[7][8] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2187367-11-7 | [7][9] |

| Formal Name | 5,6-dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]-thieno[2,3-d]pyrimidin-4-amine, monobenzenesulfonate | [9] |

| Molecular Formula | C₁₉H₂₂N₄S • C₆H₆O₃S | [9] |

| Molecular Weight | 496.6 g/mol | [9] |

| Appearance | White to beige powder | |

| Purity | ≥98% (HPLC) | [10] |

| Solubility | DMSO: 10 mg/mL, 13 mg/mL (38.4 mM)[1], 30 mg/mL[9] | [1][9] |

| DMF: 30 mg/mL | [9] | |

| Storage Temperature | 2-8°C | |

| InChI Key | KLKWHGQIUKBXKT-UHFFFAOYSA-N | [9] |

| SMILES | CC1=C(C)SC2=NC=NC(NC3CCN(CC4=CC=CC=C4)C3)=C21.OS(C5=CC=CC=C5)(=O)=O | [9] |

Biological Activity and Pharmacological Data

Fasnall has demonstrated significant biological effects, primarily related to the inhibition of cancer cell proliferation and induction of apoptosis.[6][7][8]

| Parameter | Value | Cell Line / System | Reference |

| FASN Inhibition (IC₅₀) | 3.71 µM | Human recombinant enzyme | [2][9] |

| 3.7 µM | [7][8] | ||

| Acetate Incorporation into Lipids (IC₅₀) | 5.84 µM | BT474 HER2+ breast cancer cells | [9] |

| 147 nM | HepG2 cells | [2] | |

| Glucose Incorporation into Lipids (IC₅₀) | 213 nM | HepG2 cells | [2] |

| Anti-proliferative Activity | Potent against MCF-7, MDA-MB-468, BT474, SK-BR-3 | Breast cancer cells | [9] |

| Lower activity in non-tumorigenic MCF-10A | [2][9] | ||

| Apoptosis Induction | Induces apoptosis in HER2+ breast cancer cell lines | BT474, SKBR3 | [2][6] |

| In Vivo Efficacy | Reduces tumor volume and increases survival | MMTV-Neu model of HER2+ breast cancer | [2][9] |

Mechanism of Action: FASN and Complex I Inhibition

Fasnall was initially characterized as a selective inhibitor of Fatty Acid Synthase (FASN), an enzyme crucial for de novo fatty acid synthesis, which is a hallmark of many cancer cells.[3][6] Inhibition of FASN leads to a decrease in the production of fatty acids, particularly palmitate, which are essential for membrane formation, energy storage, and signaling molecule synthesis in rapidly proliferating cancer cells. This disruption of lipid metabolism can trigger apoptosis.[6]

However, more recent studies have revealed that Fasnall is also a potent inhibitor of respiratory Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[4][5] This inhibition leads to an accumulation of NADH and a subsequent depletion of metabolites in the tricarboxylic acid (TCA) cycle.[4][5] The resulting metabolic stress, including a decrease in ATP production and a shift towards glycolysis, can also contribute to its anti-tumor effects.[4] Therefore, the anti-cancer activity of Fasnall appears to be a consequence of its impact on both fatty acid synthesis and mitochondrial respiration.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summaries of methodologies used in the evaluation of this compound.

To assess the anti-proliferative effects of Fasnall, a common protocol involves seeding cancer cell lines in 96-well plates.[1]

-

Cell Seeding: Cancer cell lines (e.g., LNCaP, MCF-7, BT474) are seeded at a density of approximately 1 x 10⁴ cells per well.[1]

-

Treatment: After allowing cells to adhere, they are treated with varying concentrations of Fasnall (e.g., up to 50 µM) for a specified duration (e.g., 48 to 120 hours).[1][2]

-

Viability Measurement: Cell viability is measured using a WST-1 assay or a similar colorimetric method. The absorbance is read on a microplate spectrophotometer at a wavelength of 450 nm.[1]

-

Data Analysis: The results are typically expressed as a percentage of the vehicle-treated control.

The induction of apoptosis is a key indicator of anti-cancer activity.[6]

-

Cell Treatment: HER2+ breast cancer cells (e.g., BT474, SKBR3) are treated with different concentrations of Fasnall (e.g., 25-100 µM) for 24 to 48 hours.[2][6]

-

Caspase Activity Measurement: Caspase-3 and -7 activity is assayed using a fluorogenic substrate such as (DEVD)₂-r110.[6] Cleavage of the substrate by active caspases releases a fluorescent molecule.

-

Fluorescence Reading: The fluorescence is measured using a plate reader to quantify the level of apoptosis.

The efficacy of Fasnall in a living organism is evaluated using animal models.[2][9]

-

Animal Model: The murine MMTV-Neu model of HER2+ breast cancer is commonly used.[2][9]

-

Treatment Regimen: When tumors become palpable, mice are treated with Fasnall via intraperitoneal (i.p.) injection. A typical dose is 15 mg/kg administered twice weekly.[2][9]

-

Combination Therapy: Fasnall has also been tested in combination with other chemotherapeutic agents like carboplatin.[9]

-

Efficacy Endpoints: The primary endpoints are tumor volume, which is measured regularly, and overall survival of the mice.[2][9]

To understand the impact of Fasnall on cellular lipid profiles, lipidomic analysis is performed.[6]

-

Cell Treatment and Lysis: BT474 cells are exposed to Fasnall (e.g., 10 µM for 2 hours), after which the cells are harvested and lysed.[6]

-

Lipid Extraction: Lipids are extracted from the cell lysates using a suitable solvent system.

-

LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+ and ESI−) to quantify thousands of lipid species simultaneously.[6]

-

Data Analysis: The abundance of specific lipid molecules is compared between Fasnall-treated and vehicle-treated cells to identify significant changes.[6]

This technical guide provides a detailed overview of this compound, offering valuable information for researchers and professionals in drug development. The compound's dual inhibitory action on both FASN and mitochondrial Complex I presents a compelling profile for an anti-cancer agent, warranting further investigation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2(+) Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. ≥98% (HPLC), fatty acid synthase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

Fasnall: A Dual-Action Inhibitor Targeting Cancer Metabolism Through FASN and Mitochondrial Complex I

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Fasnall, a novel thiophenopyrimidine molecule initially identified as a selective inhibitor of Fatty Acid Synthase (FASN). FASN is a critical enzyme in de novo lipogenesis, a metabolic pathway frequently upregulated in various cancers to support rapid cell growth and proliferation, making it a prime therapeutic target.[1][2] Fasnall was discovered through an innovative chemoproteomic screening platform and demonstrated potent anti-tumor activity in preclinical models of HER2+ breast cancer.[3][4] Subsequent research has revealed a dual mechanism of action, with Fasnall also functioning as an inhibitor of mitochondrial respiratory Complex I. This guide details the discovery, synthesis, mechanism of action, preclinical data, and key experimental protocols associated with Fasnall, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting Aberrant Lipogenesis in Cancer

Cancer cells exhibit profound metabolic reprogramming to fuel their relentless growth and survival.[2] One of the key metabolic hallmarks is the upregulation of de novo fatty acid synthesis, a process primarily controlled by the multi-enzyme complex, Fatty Acid Synthase (FASN).[5] FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[6] In normal adult tissues, FASN expression is generally low, as fatty acid requirements are met through dietary intake.[3] However, in many human cancers, including breast, prostate, and colon, FASN is significantly overexpressed and its activity is correlated with tumor aggressiveness and poor prognosis.[3][7] This dependency creates a therapeutic window, making FASN a compelling target for anticancer drug development.[1] Fasnall emerged from this strategy as a potent inhibitor, though its full mechanistic profile, as will be discussed, is more complex than initially understood.[3][8]

Discovery of Fasnall: A Chemoproteomic Approach

Fasnall was identified using a chemoproteomic platform named Fluorescence-Linked Enzyme Chemoproteomic Strategy (FLECS).[5] This method enables the rapid, quantitative screening of small-molecule libraries against protein targets in complex mixtures. The workflow is designed to identify compounds that bind to specific proteins, particularly those with cofactor-binding sites.

Discovery Workflow Diagram

Caption: Workflow for the discovery of Fasnall via FLECS.

FLECS Screening Protocol (Generalized)

The FLECS method involves immobilizing a target protein (in this case, FASN) on a resin.[5] A library of small molecules, selected for their structural similarity to purine analogs, is then screened.[3] Compounds that bind to the target protein's cofactor sites competitively elute the protein from the resin. The amount of eluted protein is quantified, often via a fluorescent tag, allowing for the identification of binding compounds. Initial hits are then subjected to secondary cell-based assays to confirm their inhibitory activity.[3] Fasnall was identified as the most potent inhibitor from a screen of 3,379 compounds.[3]

Chemical Synthesis

Fasnall is a thiophenopyrimidine derivative. The synthesis is described as a highly efficient, single-step reaction from chloropyrimidine and amine starting materials.[3] This streamlined synthesis makes the scaffold readily adaptable for the creation of structural analogs to explore structure-activity relationships (SAR) and improve pharmacological properties.[3]

While a detailed, step-by-step published protocol is not available, the general reaction class is a nucleophilic aromatic substitution, a common method for synthesizing amines.

Caption: General one-step synthesis route for Fasnall.

Mechanism of Action: A Dual-Targeting Strategy

Fasnall exerts its anti-tumor effects through a dual mechanism, targeting both lipid synthesis and mitochondrial respiration.

Inhibition of Fatty Acid Synthase (FASN)

Initially, Fasnall was characterized as a selective inhibitor of FASN, targeting its co-factor binding sites rather than competing with substrate intermediates.[3][4] By inhibiting FASN, Fasnall blocks the production of palmitate, thereby depriving cancer cells of essential building blocks for membrane synthesis and signaling molecules.[6] This inhibition leads to an accumulation of the FASN substrate, malonyl-CoA, which in turn can inhibit carnitine palmitoyltransferase 1 (CPT-1), leading to an increase in cytotoxic ceramide levels and inducing apoptosis.[3]

Inhibition of Mitochondrial Complex I

More recent evidence has demonstrated that Fasnall is also a potent inhibitor of respiratory Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[8][9] This action mimics the metabolic signature of FASN inhibition by causing an accumulation of NADH and subsequent depletion of TCA cycle metabolites.[8] This bioenergetic disruption is a significant contributor to Fasnall's anti-proliferative effects, particularly in cancer cells dependent on oxidative phosphorylation.[8]

Caption: Dual mechanism of action of Fasnall on FASN and Complex I.

Preclinical Data and Efficacy

Fasnall has demonstrated significant anti-neoplastic activity in a range of in vitro and in vivo models.

In Vitro Activity

Fasnall shows potent inhibition of FASN activity and blocks the incorporation of metabolic precursors into lipids in cancer cell lines. It exhibits selective anti-proliferative activity against aggressive cancer cell lines while being less potent against non-tumorigenic cells.[3]

Table 1: In Vitro Inhibitory Activity of Fasnall

| Assay Type | Cell Line / Enzyme | IC50 Value | Reference |

|---|---|---|---|

| FASN Enzyme Activity | Purified Human FASN | 3.71 µM | [1][3] |

| Acetate Incorporation | HepG2 cells | 147 nM | [3][10] |

| Glucose Incorporation | HepG2 cells | 213 nM | [3][10] |

| Acetate Incorporation | BT474 cells | 5.84 µM | [4] |

| Enantiomer Activity | |||

| HS-79 (enantiomer) | BT474 cells | 1.57 µM | [4] |

| HS-80 (enantiomer) | BT474 cells | 7.13 µM |[4] |

Anti-proliferative and Apoptotic Effects

Fasnall effectively inhibits proliferation in various breast cancer cell lines and induces apoptosis, as measured by the activation of caspases 3 and 7.[3][10] The effect is more pronounced in HER2+ cell lines (SKBR3, BT474) compared to non-tumorigenic MCF10A cells, which have lower FASN expression.[3]

Table 2: Anti-Proliferative Activity of Fasnall in Breast Cancer Cell Lines

| Cell Line | Cancer Subtype | Relative Potency | Reference |

|---|---|---|---|

| BT474 | HER2+ | High | [3] |

| SKBR3 | HER2+ | High | [3] |

| MCF7 | ER+ | High | [3] |

| MDA-MB-468 | Triple Negative | High | [3] |

| MCF10A | Non-tumorigenic | Low |[3][10] |

In Vivo Efficacy

In preclinical mouse models, Fasnall has shown significant and well-tolerated anti-tumor activity.

Table 3: In Vivo Efficacy and Dosing of Fasnall

| Animal Model | Dosing Regimen | Key Outcomes | Reference |

|---|---|---|---|

| MMTV-Neu (HER2+ Breast Cancer) | 15 mg/kg, i.p., twice weekly | Reduced tumor volume; increased median survival to 63 days. | [10] |

| MMTV-Neu (HER2+ Breast Cancer) | Combination with Carboplatin | Potent, synergistic anti-tumor activity. | [3][4] |

| C3Tag (Triple-Negative Breast Cancer) | Combination with Carboplatin | Significantly reduced tumor volume. | [3] |

| Acute Toxicity Study (FVB/J mice) | 5-20 mg/kg, i.p. | Well-tolerated with no adverse effects on blood counts, kidney, or liver function. |[3] |

Detailed Experimental Protocols

FASN Enzyme Inhibition Assay (NADPH Oxidation)

This assay measures FASN activity by monitoring the consumption of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.

-

Materials:

-

Purified human FASN enzyme

-

Fasnall (or other inhibitor) dissolved in DMSO

-

Potassium phosphate (B84403) buffer (200 mM, pH 6.6)

-

Dithiothreitol (DTT, 1 mM)

-

EDTA (1 mM)

-

NADPH (0.24 mM)

-

Acetyl-CoA (30 µM)

-

Malonyl-CoA (50 µM)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 340 nm at 37°C

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, DTT, EDTA, acetyl-CoA, and NADPH.

-

Add various concentrations of Fasnall (dissolved in DMSO) to the wells. Include a vehicle control (DMSO only). Ensure the final DMSO concentration is consistent and low (<1%).

-

Add the purified FASN enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding malonyl-CoA to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in a spectrophotometer heated to 37°C. Record readings every 30-60 seconds for 15-30 minutes.

-

Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each Fasnall concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell Proliferation Assay

This protocol describes a general method to assess the effect of Fasnall on the proliferation of adherent cancer cells.

-

Materials:

-

Breast cancer cell lines (e.g., BT474, MCF7, MCF10A)

-

Complete culture medium (e.g., RPMI or DMEM with 10% FBS)

-

Fasnall stock solution in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of Fasnall in complete culture medium from the DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).

-

Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of Fasnall or vehicle control.

-

Incubate the plates for the desired treatment period (e.g., 48, 72, or 96 hours).

-

At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1; 10 minutes for CellTiter-Glo).

-

Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Calculate cell viability as a percentage of the vehicle-treated control cells and plot against Fasnall concentration to determine the IC50.

-

Caspase-3/7 Activity Assay (Apoptosis)

This assay quantifies the activation of executioner caspases 3 and 7, a key event in the apoptotic cascade.[4]

-

Materials:

-

Cells seeded in a 96-well plate and treated with Fasnall as in the proliferation assay.

-

Caspase assay/lysis buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM EDTA, 10 mM MgCl2, 10 mM CHAPS, 20% sucrose, 10 mM DTT).

-

Fluorogenic caspase-3/7 substrate (e.g., (Z-DEVD)2-Rhodamine110).

-

Protease inhibitor cocktail.

-

Fluorescence microplate reader (Ex/Em: ~485/535 nm).

-

-

Procedure:

-

Seed cells (10,000 cells/well) and treat with various concentrations of Fasnall for 24-48 hours.

-

At the end of the treatment, prepare a complete assay buffer by adding the caspase substrate and protease inhibitor to the lysis buffer.

-

Add 50 µL of the complete assay/lysis buffer to each well.

-

Incubate the plate at 37°C for 2-6 hours, protected from light.

-

Measure the fluorescence at an excitation of ~485 nm and an emission of ~535 nm.

-

The increase in fluorescence is proportional to the caspase-3/7 activity. Data can be expressed as fold-change over the vehicle-treated control.

-

Conclusion and Future Directions

Fasnall is a compelling anti-cancer agent with a unique dual mechanism of action that disrupts two fundamental pillars of cancer cell metabolism: anabolic synthesis and energy production. Its discovery through a sophisticated chemoproteomic screen highlights the power of this technology in identifying novel inhibitors. The potent in vitro and in vivo efficacy, especially in combination with standard chemotherapeutics like carboplatin, underscores its therapeutic potential.[3] The revelation of its activity as a mitochondrial Complex I inhibitor adds a significant dimension to its biological profile, suggesting its utility in cancers reliant on oxidative phosphorylation.[8] Future research should focus on optimizing the therapeutic index of the thiophenopyrimidine scaffold, elucidating the precise interplay between FASN and Complex I inhibition, and identifying patient populations most likely to benefit from this dual-targeting strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Fluorescent-Linked Enzyme Chemoproteomic Strategy (FLECS) for Identifying HSP70 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Fasnall Benzenesulfonate: A Technical Guide to Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of Fasnall benzenesulfonate (B1194179) and its core mechanism of action as a Fatty Acid Synthase (FASN) inhibitor. The information is intended to support research, scientific discovery, and drug development activities.

Core Properties of Fasnall Benzenesulfonate

Fasnall is a potent inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancer types and crucial for tumor cell proliferation and survival. The benzenesulfonate salt form of Fasnall is often used in research settings.

Chemical Identity:

-

Systematic Name: N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine benzenesulfonate

-

Fasnall (free base) CAS: 929978-58-5

-

This compound CAS: 2187367-11-7

-

Molecular Formula: C₁₉H₂₂N₄S · C₆H₆O₃S

-

Molecular Weight: 496.6 g/mol

Solubility Profile

The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies. This section details the available quantitative and qualitative solubility data.

Quantitative Solubility Data

Quantitative solubility data for this compound is available for Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is important to note that different suppliers report varying solubility values.

| Solvent | Solubility | Source | Notes |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Cayman Chemical | |

| 2 mg/mL | Sigma-Aldrich | Solution described as "clear" | |

| 10 mg/mL | Sigma-Aldrich | Solution described as "clear" | |

| 20 mg/mL | Sigma-Aldrich | Solution described as "clear" | |

| Dimethylformamide (DMF) | 30 mg/mL | Cayman Chemical |

Qualitative Solubility Information

Currently, there is limited publicly available quantitative solubility data for this compound in other common organic solvents or aqueous solutions. Based on its chemical structure, which contains both hydrophobic (benzyl and thienopyrimidine groups) and polar/ionizable (amine and benzenesulfonate) moieties, its solubility can be inferred to vary across different solvent classes. Further experimental determination is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility measurements.

Materials and Equipment

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

Experimental Workflow

The workflow for the shake-flask solubility determination method is outlined below.

Detailed Procedure

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed. Carefully collect the supernatant, ensuring no solid particles are disturbed. For further purification, the supernatant can be filtered through a syringe filter compatible with the solvent.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standard solutions and the saturated supernatant from the previous step using a validated analytical method, such as HPLC.

-

Calculation of Solubility: Construct a calibration curve from the analytical data of the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Mechanism of Action: FASN Inhibition and Apoptosis Induction

This compound exerts its anti-cancer effects by inhibiting Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of palmitate. In many cancer cells, FASN is upregulated and plays a critical role in providing lipids for membrane formation, energy storage, and signaling.

Signaling Pathway of FASN Inhibition by Fasnall

The inhibition of FASN by Fasnall leads to a cascade of downstream events, culminating in apoptosis (programmed cell death). A key consequence of FASN inhibition is the accumulation of its substrate, malonyl-CoA. This accumulation indirectly leads to an increase in the levels of ceramides, which are pro-apoptotic signaling molecules.

Role in Apoptosis

The Fasnall-induced increase in ceramide levels is a critical step in triggering apoptosis.[1] Ceramides can act through various pathways to initiate the apoptotic cascade, including the activation of caspases, which are the executioner enzymes of apoptosis. Studies have shown that treatment with Fasnall leads to the activation of caspase-3 and caspase-7 in cancer cells.[1] This mechanism underscores the potential of FASN inhibitors like Fasnall as therapeutic agents in oncology.

References

Beyond FASN: A Technical Guide to the Molecular Targets of Fasnall Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall benzenesulfonate (B1194179), initially characterized as a selective inhibitor of Fatty Acid Synthase (FASN), has been the subject of revised scientific understanding. Emerging evidence has redefined its primary mechanism of action, identifying it as a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2][3] This shift in understanding has significant implications for the interpretation of previous studies and the future development of Fasnall and related compounds. This technical guide provides an in-depth analysis of the molecular targets of Fasnall benzenesulfonate beyond FASN, focusing on its now-established role as a respiratory inhibitor and exploring any other potential off-target effects based on available data.

Primary Molecular Target: Mitochondrial Complex I

Recent metabolomic and functional studies have demonstrated that the primary molecular target of Fasnall is mitochondrial Complex I.[1][2][3] Inhibition of this enzyme complex by Fasnall disrupts the electron transport chain, leading to an accumulation of NADH and a subsequent depletion of metabolites in the Tricarboxylic Acid (TCA) cycle.[1][2] This metabolic reprogramming mimics the downstream effects of FASN inhibition, which likely led to its initial classification.

Quantitative Data on Target Inhibition

While a precise IC50 value for the inhibition of mitochondrial Complex I by this compound has not been definitively reported in the reviewed literature, studies have consistently demonstrated its dose-dependent inhibitory effect on cellular respiration.[1] In contrast, the initially reported IC50 value for FASN inhibition is now considered to be a reflection of downstream metabolic consequences rather than direct enzymatic inhibition.

| Target | Reported IC50/Effect | Cell Line/System | Reference |

| Mitochondrial Complex I | Dose-dependent inhibition of oxygen consumption | BT-474 breast cancer cells | [1] |

| Fatty Acid Synthase (FASN) | 3.71 µM (now understood as an indirect effect) | Purified human FASN | [4][5] |

| Acetate Incorporation into Lipids | 147 nM | HepG2 cells | [5] |

| Glucose Incorporation into Lipids | 213 nM | HepG2 cells | [5] |

Signaling Pathways and Cellular Effects

The inhibition of Complex I by Fasnall triggers a cascade of cellular events. The primary consequence is the disruption of cellular respiration and ATP production. This leads to a significant shift in cellular metabolism, characterized by an increased NADH/NAD+ ratio and a depletion of TCA cycle intermediates.

Metabolic Reprogramming

Metabolomic profiling of cancer cells treated with Fasnall reveals a metabolic signature distinct from that of canonical FASN inhibitors.[1] Key metabolic changes include:

-

Accumulation of NADH: Direct consequence of Complex I inhibition.

-

Depletion of TCA Cycle Metabolites: Reduced flux through the TCA cycle due to NADH accumulation.

-

No Accumulation of Malonyl-CoA: Unlike true FASN inhibitors, Fasnall does not cause a buildup of the FASN substrate, malonyl-CoA.[1]

Signaling Pathway of this compound

Caption: Mechanism of this compound action.

Off-Target Profile

Beyond its well-documented effect on mitochondrial Complex I, the broader off-target profile of this compound remains largely uncharacterized in publicly available literature. An early study screened Fasnall against a limited panel of proteins including acetyl-CoA carboxylase (ACC), Hsp90, Hsp70, and several kinases, with no significant inhibition observed. However, comprehensive and unbiased screening methodologies such as large-scale kinome profiling or quantitative proteomics-based target identification have not been reported.

Experimental Protocols

Mitochondrial Complex I Activity Assay (NADH Oxidation)

This protocol is a representative method for measuring the activity of mitochondrial Complex I by monitoring the oxidation of NADH.

1. Isolation of Mitochondria:

-

Harvest cultured cells and homogenize in ice-cold mitochondrial isolation buffer.

-

Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

-

Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the mitochondrial fraction.

2. NADH Oxidation Assay:

-

In a 96-well plate, add the mitochondrial preparation to the assay buffer containing a terminal electron acceptor (e.g., decylubiquinone).

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Initiate the reaction by adding NADH.

-

Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to Complex I activity.

3. Data Analysis:

-

Calculate the rate of NADH oxidation for each condition.

-

Plot the percentage of inhibition against the logarithm of the Fasnall concentration to determine the dose-response curve.

Experimental Workflow for Complex I Assay

Caption: Workflow for assessing Complex I inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate direct target engagement in a cellular context. While not specifically reported for Fasnall and Complex I, this protocol outlines the general procedure.

1. Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specified duration.

2. Thermal Challenge:

-

Harvest and resuspend the cells in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures for a short period (e.g., 3 minutes) to induce protein denaturation.

-

Cool the tubes on ice.

3. Lysis and Separation:

-

Lyse the cells by freeze-thaw cycles or other appropriate methods.

-

Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

4. Protein Detection:

-

Collect the supernatant and analyze the amount of soluble target protein (a subunit of Complex I) by Western blotting or other quantitative protein detection methods.

5. Data Analysis:

-

Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Fasnall indicates target stabilization and direct binding.

Conclusion

The reclassification of this compound from a FASN inhibitor to a mitochondrial Complex I inhibitor underscores the importance of rigorous target validation in drug discovery. Its primary molecular target is now understood to be Complex I of the electron transport chain, leading to significant metabolic reprogramming that mimics the effects of FASN inhibition. While its effects on cellular respiration are well-documented, a precise IC50 for Complex I inhibition and a comprehensive, unbiased off-target profile are yet to be fully elucidated. This guide provides a summary of the current understanding of Fasnall's molecular targets, offering a valuable resource for researchers in the field. Further investigation into its broader off-target landscape is warranted to fully comprehend its pharmacological profile.

References

- 1. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Fasnall Benzenesulfonate: A Comprehensive Technical Guide to its Function as a Mitochondrial Complex I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasnall (B607418) benzenesulfonate (B1194179), initially investigated as a fatty acid synthase (FASN) inhibitor, has been identified as a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This discovery has significant implications for its therapeutic potential, particularly in oncology, and repositions it as a tool for studying mitochondrial metabolism. This technical guide provides an in-depth analysis of fasnall benzenesulfonate's role as a Complex I inhibitor, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its impact on cellular signaling pathways.

Introduction

Mitochondrial Complex I is the first and largest enzyme of the electron transport chain, playing a central role in cellular respiration and energy production. Its inhibition has emerged as a promising therapeutic strategy for various diseases, including cancer, by disrupting tumor cell metabolism. This compound was originally developed as an inhibitor of FASN, a key enzyme in de novo fatty acid synthesis. However, recent research has demonstrated that its primary mechanism of action in cancer cells is the inhibition of mitochondrial Complex I.[1][2][3] This guide will focus on the core evidence supporting this reclassification and provide a detailed technical overview for researchers in the field.

Mechanism of Action: Complex I Inhibition

This compound acts as a ubiquinone-dependent respiratory Complex I inhibitor.[1] Its inhibitory action disrupts the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation. This leads to an accumulation of NADH and a subsequent depletion of the NAD+ pool, profoundly impacting cellular redox balance and metabolic pathways that rely on NAD+.[1][2][3]

The primary metabolic consequences of Fasnall-induced Complex I inhibition include:

-

Decreased Oxygen Consumption: A hallmark of Complex I inhibition, leading to a reduction in the overall rate of cellular respiration.[1]

-

Increased Glycolysis and Lactate (B86563) Secretion: To compensate for the deficit in ATP production from oxidative phosphorylation, cells upregulate glycolysis, resulting in increased glucose consumption and lactate production.[1]

-

Depletion of Tricarboxylic Acid (TCA) Cycle Metabolites: The accumulation of NADH inhibits key NAD+-dependent enzymes in the TCA cycle, leading to a depletion of its intermediates.[1]

-

Activation of Reductive Carboxylation: To replenish TCA cycle intermediates and support biosynthesis, cells can shift towards reductive carboxylation of glutamine-derived α-ketoglutarate.[1]

Signaling and Metabolic Reprogramming

The inhibition of Complex I by this compound triggers a cascade of metabolic reprogramming events. The following diagram illustrates the central role of Complex I and the downstream effects of its inhibition by Fasnall.

Quantitative Data

While the primary literature confirms a dose-dependent inhibition of Complex I by this compound, a specific IC50 value for this interaction has not been explicitly reported.[1] However, data on its effects on cellular processes and its previously presumed target provide valuable context.

| Parameter | Value | Cell Line / System | Reference |

| Complex I Inhibition | Dose-dependent | Cell-free ubiquinone-dependent NADH oxidation assay | [1] |

| IC50 (FASN inhibition) | 3.71 µM | Purified human FASN | [4] |

| IC50 (Acetate incorporation into lipids) | 147 nM | HepG2 cells | [4] |

| IC50 (Glucose incorporation into lipids) | 213 nM | HepG2 cells | [4] |

| Effect on Oxygen Consumption | Immediate and significant decrease | BT-474 cells (Seahorse assay) | [1] |

| Effect on Glucose Consumption | ~9-fold increase | BT-474 cells | [1] |

| Effect on Lactate Secretion | ~18-fold increase | BT-474 cells | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound as a Complex I inhibitor.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.

-

Cell Seeding: Plate cells (e.g., BT-474) in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the growth medium with pre-warmed XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a CO2-free incubator at 37°C for 1 hour.

-

Compound Loading: Load the injector ports of the Seahorse sensor cartridge with modulators of mitochondrial function (e.g., oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) and this compound at the desired concentrations.

-

Assay Execution: Calibrate the sensor cartridge and place it into the cell culture plate. The Seahorse XF Analyzer will measure baseline OCR before sequentially injecting the compounds and recording the subsequent changes in OCR. Fasnall is typically injected to observe an immediate effect on basal respiration.

Resazurin (B115843) Cell Viability Assay

This assay assesses cell viability by measuring the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.

-

Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified duration (e.g., 1.5 hours).[1]

-

Resazurin Addition: Add a resazurin solution to each well and incubate for a period determined by cell type and density (typically 1-4 hours).

-

Fluorescence Measurement: Measure the fluorescence of resorufin using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. A decrease in fluorescence indicates reduced cell viability.

13C Isotope Tracing

This technique traces the metabolic fate of labeled substrates to elucidate pathway activity.

-

Cell Culture and Labeling: Culture cells (e.g., BT-474) in a medium containing a 13C-labeled substrate, such as [U-13C6] D-glucose or [U-13C5] L-glutamine, in the presence or absence of this compound.

-

Metabolite Extraction: After the desired incubation period, quench cellular metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopologue distribution of key metabolites in pathways like the TCA cycle and glycolysis.

-

Data Analysis: Analyze the labeling patterns to infer changes in metabolic flux through different pathways resulting from Complex I inhibition by Fasnall.

BIOLOG Phenotypic Assay

This assay measures the rate of oxidation of various substrates by permeabilized cells to assess metabolic function.

-

Cell Permeabilization and Seeding: Permeabilize cells (e.g., BT-474) and seed them into BIOLOG plates, which contain 96 wells each with a different carbon source or metabolic substrate.

-

Inhibitor Treatment: Add this compound or other inhibitors to the wells.

-

Redox Dye Reduction Measurement: The assay utilizes a redox dye that changes color upon reduction by NADH produced during substrate oxidation. The color change is monitored over time using a plate reader to determine the rate of substrate utilization. A decrease in the rate of oxidation of NADH-linked substrates (e.g., pyruvate, malate, α-ketoglutarate) is indicative of Complex I inhibition.[1]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for characterizing this compound.

Therapeutic Potential and Future Directions

The identification of this compound as a Complex I inhibitor opens new avenues for its therapeutic application, particularly in cancers that are dependent on oxidative phosphorylation.[1][2] In vivo studies have already demonstrated its efficacy in reducing tumor growth in breast cancer and melanoma xenograft models.[1] An important finding is that Fasnall administration in mice did not reproduce the neurological side effects reported for some other Complex I inhibitors, suggesting a potentially favorable safety profile.[1][2]

Future research should focus on:

-

Determining the precise IC50 and Ki values of this compound for mitochondrial Complex I from various species.

-

Elucidating the detailed structural basis of its interaction with Complex I.

-

Further investigating its pharmacokinetic and pharmacodynamic properties.

-

Exploring its efficacy in a broader range of cancer models and in combination with other anti-cancer agents.

Conclusion

This compound is a potent mitochondrial Complex I inhibitor, a characteristic that redefines its primary mechanism of action and therapeutic potential. Its ability to disrupt cellular respiration and metabolism makes it a valuable tool for cancer research and a promising candidate for further drug development. This guide provides a comprehensive technical foundation for researchers and scientists working with this compound, facilitating its effective use in the laboratory and its potential translation to the clinic.

References

- 1. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Fasnall

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall is a novel, selective inhibitor of Fatty Acid Synthase (FASN), an enzyme that is a key player in the de novo synthesis of fatty acids.[1][2][3][4] In normal adult tissues, the expression and activity of FASN are generally low, as fatty acid requirements are primarily met through dietary intake.[5] However, many types of cancer cells exhibit a significant upregulation of FASN, making it a compelling target for anticancer therapy.[1][5] Fasnall has demonstrated potent anti-tumor activity in preclinical models of HER2+ breast cancer.[1][2][4] This document provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Fasnall, presenting key data and experimental methodologies to support ongoing research and development efforts. While initially identified as a FASN inhibitor, recent studies suggest that Fasnall may also act as a respiratory Complex I inhibitor.[6][7]

Pharmacokinetics

The pharmacokinetic profile of Fasnall has been characterized in mice to understand its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for determining appropriate dosing regimens and predicting therapeutic windows.

Single-Dose Pharmacokinetics in Mice

Following a single intraperitoneal (IP) injection, Fasnall is rapidly absorbed and distributed.[1] However, it is also cleared quickly from plasma and tissues.[1]

Table 1: Single-Dose Pharmacokinetic Parameters of Fasnall in MMTV-Neu Mice Following a 15 mg/kg Intraperitoneal Injection

| Parameter | Plasma | Liver | Kidney |

| Tmax (min) | 5 | 5 | 5 |

| T1/2 (min) | 9.81 ± 0.02 | 9.84 ± 0.09 | 9.90 ± 0.01 |

Data presented as mean ± SEM (n=3). Tmax represents the time to reach maximum concentration. T1/2 is the elimination half-life.[1]

The rapid clearance suggests that more frequent dosing schedules, such as daily administration, may be necessary to maintain therapeutic concentrations in vivo.[1]

Pharmacodynamics

The pharmacodynamic effects of Fasnall have been evaluated in preclinical cancer models to establish the relationship between drug exposure and anti-tumor activity.

In Vivo Efficacy in a HER2+ Breast Cancer Model

In the MMTV-Neu mouse model of HER2+ breast cancer, Fasnall demonstrated significant anti-tumor activity.[1][2][4]

Table 2: In Vivo Efficacy of Fasnall in the MMTV-Neu Mouse Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume Reduction (vs. Control) | Increase in Median Survival |

| Fasnall | 15 mg/kg, IP, twice weekly for 3 weeks | ~33% | Doubled (63 days vs. control) |

| Fasnall + Carboplatin (B1684641) | Fasnall: 15 mg/kg, IP, twice weekly; Carboplatin: 50 mg/kg, weekly | Synergistic reduction in tumor volume | Not significantly extended beyond Fasnall alone |

Data is derived from published preclinical studies.[1][8]

Fasnall's anti-tumor activity is attributed to the induction of apoptosis in cancer cells.[1][2] This is mediated, at least in part, by an increase in cellular ceramide levels following FASN inhibition.[1][4] Global lipidomics studies have shown that Fasnall leads to profound changes in the lipid profiles of cancer cells.[1][4]

Signaling Pathway

Fasnall's primary mechanism of action is the inhibition of FASN, which disrupts de novo fatty acid synthesis. This leads to a cascade of downstream effects that ultimately result in apoptosis of cancer cells.

Caption: Mechanism of Action of Fasnall.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of Fasnall in a preclinical mouse model of HER2+ breast cancer.

Materials:

-

MMTV-Neu transgenic mice

-

Fasnall, formulated in a suitable vehicle (e.g., DMSO/saline)

-

Carboplatin (for combination studies)

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

Procedure:

-

Female MMTV-Neu mice are monitored weekly for tumor development.

-

Once tumors reach a palpable size (e.g., ~200 mm³), mice are randomized into treatment and control groups.

-

Fasnall is administered via intraperitoneal injection at a dose of 15 mg/kg, twice weekly.

-

The control group receives vehicle injections on the same schedule.

-

For combination studies, an additional group receives Fasnall and carboplatin at their respective dosing regimens.

-

Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (length × width²)/2.

-

Mice are monitored for signs of toxicity, and body weight is recorded regularly.

-

The study is continued for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a humane endpoint.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of Fasnall in mice.

Materials:

-

FVB/J or MMTV-Neu mice

-

Fasnall, formulated for injection

-

Blood collection supplies (e.g., heparinized capillaries)

-

Tissue homogenization equipment

-

LC-MS/MS system for drug quantification

Procedure:

-

Mice are administered a single dose of Fasnall (e.g., 15 mg/kg, IP).

-

At specified time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), blood samples are collected via retro-orbital bleeding or cardiac puncture.

-

Plasma is separated by centrifugation.

-

At each time point, a cohort of mice is euthanized, and tissues of interest (e.g., liver, kidney, tumor) are collected.

-

Tissues are homogenized in a suitable buffer.

-

Fasnall concentrations in plasma and tissue homogenates are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic parameters (Tmax, Cmax, T1/2, AUC) are calculated using appropriate software.

Caption: In Vivo Study Workflow.

Conclusion

Fasnall is a promising anti-cancer agent that selectively targets FASN, a key enzyme in the metabolic reprogramming of cancer cells.[1][3] Preclinical studies have demonstrated its potent in vivo efficacy, particularly in models of HER2+ breast cancer.[1][4] The pharmacokinetic profile of Fasnall is characterized by rapid absorption and clearance, which will inform the design of future clinical trials.[1] Further optimization of the dosing regimen and exploration of combination therapies are warranted to maximize the therapeutic potential of Fasnall.[1] The detailed experimental protocols provided herein should facilitate further research into the promising therapeutic utility of this novel FASN inhibitor.

References

- 1. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2(+) Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

In Vitro Efficacy of Fasnall Against Human Recombinant FASN: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro inhibitory activity of Fasnall, a selective inhibitor of Fatty Acid Synthase (FASN), against the human recombinant FASN enzyme. This document outlines the quantitative inhibitory data, detailed experimental methodologies for the determination of the half-maximal inhibitory concentration (IC50), and visual representations of the experimental workflow and the pertinent cellular signaling pathways involving FASN.

Quantitative Inhibitory Data

The inhibitory potency of Fasnall against purified human FASN was determined by measuring the incorporation of radiolabeled substrate into lipids. The IC50 value, representing the concentration of Fasnall required to inhibit 50% of the FASN enzymatic activity, is summarized in the table below.

| Compound | Target Enzyme | IC50 (μM) | Assay Method | Source |

| Fasnall | Purified Human FASN | 3.71 | [¹⁴C]Malonyl-CoA Incorporation Assay | [1] |

Experimental Protocols

The following protocol details the methodology employed for the determination of the in vitro IC50 value of Fasnall against human recombinant FASN, as described in the source literature.[1]

FASN Activity Assay Protocol

This assay quantifies the activity of FASN by measuring the incorporation of 2-[¹⁴C]malonyl-CoA into fatty acids.

Materials:

-

Purified Human FASN Enzyme (10 μg/ml)

-

Fasnall (in DMSO)

-

Assay Buffer: PBS containing 1 mM DTT and 1 mM EDTA

-

Acetyl-CoA (20 μM)

-

NADPH (200 μM)

-

Malonyl-CoA (50 μM)

-

2-[¹⁴C]Malonyl-CoA (0.05 μCi)

-

Chloroform/Methanol (2:1, v/v)

-

Scintillation Counter

Procedure:

-

Enzyme Pre-incubation: Purified human FASN (10 μg/ml in assay buffer) is pre-incubated with varying concentrations of Fasnall at 37°C for 30 minutes. The final DMSO concentration is maintained at 1%.

-

Substrate Addition: Following pre-incubation, a substrate mixture containing acetyl-CoA (final concentration 20 μM) and NADPH (final concentration 200 μM) is added to the enzyme-inhibitor mix. The total reaction volume is brought to 90 μl.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of 10 μl of a 50 μM malonyl-CoA solution spiked with 0.05 μCi of 2-[¹⁴C]malonyl-CoA.

-

Incubation: The reaction mixture is incubated for 30 minutes at 37°C.

-

Lipid Extraction: The reaction is terminated, and the newly synthesized radiolabeled lipids are extracted by adding 150 μl of chloroform/methanol (2:1, v/v). This extraction is repeated three times.

-

Quantification: The amount of incorporated 2-[¹⁴C]malonyl-CoA into the lipid fraction is quantified using a scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of FASN inhibition against the logarithm of Fasnall concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental process and the biological context of FASN inhibition, the following diagrams have been generated using the Graphviz DOT language.

The following diagram illustrates the signaling pathway involving FASN, with a particular focus on its interaction with the HER2 pathway, which is often dysregulated in cancer.[2][3][4][5]

References

- 1. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction between fatty acid synthase and human epidermal growth receptor 2 (HER2) in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid synthase phosphorylation: a novel therapeutic target in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unraveling the Enantiomeric Riddle of Fasnall: A Technical Guide to its Activity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall, a potent inhibitor of fatty acid synthase (FASN), has emerged as a compound of significant interest in oncological research. As a racemic mixture, it comprises the (R)- and (S)-enantiomers, each exhibiting distinct biological activities. This technical guide provides an in-depth exploration of the enantiomers of Fasnall, their differential activities, and the underlying molecular mechanisms. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Data Presentation: Quantitative Activity of Fasnall Enantiomers

The biological activity of Fasnall and its enantiomers is primarily assessed through their ability to inhibit fatty acid synthesis. The following tables summarize the key quantitative data from in vitro assays.

Table 1: Inhibition of Fatty Acid Synthase (FASN) by Fasnall Racemate

| Compound | Assay | Cell Line | IC₅₀ (µM) |

| Fasnall (racemate) | Purified Human FASN Activity | BT474 | 3.71[1] |

| Fasnall (racemate) | [³H]acetate Incorporation | BT474 | 5.84[1] |

| Fasnall (racemate) | [³H]acetate Incorporation | HepG2 | 0.147[1] |

| Fasnall (racemate) | [³H]glucose Incorporation | HepG2 | 0.213[1] |

Table 2: Differential Activity of Fasnall Enantiomers

| Enantiomer | Designation | Assay | Cell Line | IC₅₀ (µM) | Relative Potency vs. (R)-enantiomer |

| (S)-Fasnall | HS-79 | [³H]acetate Incorporation | BT474 | 1.57[1] | ~4.5x more potent |

| (R)-Fasnall | HS-80 | [³H]acetate Incorporation | BT474 | 7.13[1] | - |

Note: The (S)-enantiomer (HS-79) is reported to be more than four times as active as the (R)-enantiomer (HS-80) in inhibiting fatty acid synthesis.[1]

Experimental Protocols

Synthesis and Chiral Separation of Fasnall Enantiomers

-

Synthesis of Racemic Fasnall: The synthesis of racemic Fasnall can be achieved through the reaction of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (B12014) with racemic 1-benzylpyrrolidin-3-amine.

-

Chiral Resolution: The separation of the enantiomers can be accomplished using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Alternatively, diastereomeric salt formation with a chiral acid followed by fractional crystallization can be employed.

[³H]Acetate Incorporation Assay

This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate (B1210297) into cellular lipids.

Materials:

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

BT474 or HepG2 cells

-

Fasnall, (S)-Fasnall (HS-79), (R)-Fasnall (HS-80)

-

[³H]acetate

-

Trypsin

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Scintillation cocktail and counter

Procedure:

-

Cell Seeding: Seed cells (e.g., BT474 at 400,000 cells/well) in 6-well plates and culture for 24 hours.[1]

-

Compound Treatment: Treat the cells with varying concentrations of Fasnall or its enantiomers for a specified period (e.g., 1 hour).[1]

-

Radiolabeling: Add [³H]acetate (e.g., 10 µCi/well) to each well and incubate for a defined time (e.g., 2 hours).[1]

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS, detach them using trypsin, and perform lipid extraction using an appropriate solvent system.

-

Quantification: Measure the radioactivity of the lipid extracts using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition of acetate incorporation against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

Primary Mechanism: FASN Inhibition and Induction of Apoptosis

Fasnall's primary mechanism of action is the inhibition of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis. This inhibition leads to a cascade of events culminating in apoptosis, particularly in cancer cells that are highly dependent on FASN for their proliferation and survival.

Caption: Fasnall-mediated inhibition of FASN and subsequent apoptotic signaling.

The inhibition of FASN by Fasnall leads to the accumulation of its substrate, malonyl-CoA. Elevated levels of malonyl-CoA inhibit carnitine palmitoyltransferase 1 (CPT-1), an enzyme crucial for the transport of fatty acids into the mitochondria for β-oxidation. This disruption in fatty acid metabolism results in the accumulation of ceramides, which are pro-apoptotic signaling molecules. The increase in ceramide levels ultimately triggers the apoptotic cascade, involving the activation of caspases such as caspase-3 and caspase-7.[2]

Off-Target Mechanism: Mitochondrial Complex I Inhibition

Recent studies have revealed that Fasnall also exhibits off-target activity as an inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[3] This secondary mechanism contributes to its anti-cancer effects.

Caption: Off-target effect of Fasnall as a mitochondrial Complex I inhibitor.

Inhibition of Complex I by Fasnall disrupts the electron transport chain, leading to decreased ATP production and an increase in the generation of reactive oxygen species (ROS). Both of these consequences contribute to cellular stress and can induce cell death, complementing the apoptotic effects of FASN inhibition.

Experimental Workflow for Target Deconvolution

Identifying the off-target effects of a compound like Fasnall is crucial for a complete understanding of its pharmacological profile. The following workflow outlines a general approach for such an investigation.

Caption: A generalized workflow for identifying off-target effects of a compound.

This workflow begins with an observation that the cellular effects of the compound cannot be fully explained by its known primary target. Metabolomic analysis can then reveal unexpected changes in cellular metabolism, pointing towards other affected pathways. Based on this, a new hypothesis about an off-target is generated and subsequently validated through specific biochemical and cellular assays, such as measuring the oxygen consumption rate to assess mitochondrial function and performing enzyme activity assays with isolated mitochondrial complexes.

Conclusion

Fasnall presents a compelling case study in the importance of understanding enantiomeric differences in drug activity. The superior potency of the (S)-enantiomer highlights the stereospecificity of its interaction with FASN. Furthermore, the discovery of its off-target effects on mitochondrial Complex I underscores the necessity of comprehensive target deconvolution in drug development. This guide provides a foundational understanding of the multifaceted activity of Fasnall and its enantiomers, offering valuable insights for researchers dedicated to advancing cancer therapeutics.

References